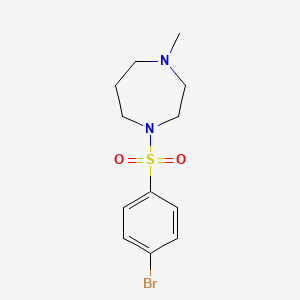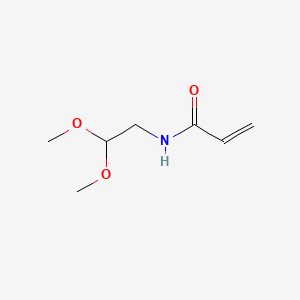
LHRH (1-5) (free acid)
説明
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a pivotal hormone in the regulation of the reproductive system. It is responsible for the release of gonadotropins (LH and FSH) from the anterior pituitary gland. The structure of LHRH consists of a decapeptide, and modifications to its structure can lead to the development of analogs with different properties, such as increased potency or antagonistic effects .
Synthesis Analysis
The synthesis of LHRH analogs has been a subject of interest due to their therapeutic potential. A modified LHRH analog, (D-lys)6, was synthesized and linked to ω-amino caproic acid at the 6th position, which was then used for conjugation to diphtheria toxoid . Another study reported the synthesis of new LHRH antagonists with novel unnatural amino acids at position five, demonstrating the versatility in synthesizing LHRH analogs with varying bioactivities .
Molecular Structure Analysis
The molecular structure of LHRH and its analogs is crucial for their interaction with the LHRH receptor. The analogs often contain modifications at specific positions to enhance their activity or stability. For instance, the introduction of unnatural amino acids at position five of LHRH antagonists has been shown to affect their antiovulatory activity . The precise molecular interactions between LHRH or its analogs and the receptor are essential for their biological function.
Chemical Reactions Analysis
LHRH and its analogs can undergo various chemical reactions, particularly in the context of conjugation to other molecules for vaccine development or to alter their pharmacokinetic properties. The conjugation of a modified LHRH analog to diphtheria toxoid is an example of a chemical reaction designed to enhance the immunogenicity of the molecule . The equilibrium constants for complexation reactions of various ligands with metal ions, as seen in the synthesis of metal complexes, are also relevant to the chemical behavior of LHRH-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of LHRH and its analogs are critical for their stability and solubility, which in turn affect their therapeutic efficacy. The degradation of native LHRH in aqueous solutions is pH-dependent, and its stability at different pH levels has been studied to determine its shelf life . Hydrophobic LHRH analogs such as nafarelin and detirelix exhibit surface activity and can form liquid crystals at high concentrations, which may have implications for their formulation and delivery .
作用機序
Target of Action
LHRH (1-5) (free acid), a pentapeptide metabolite of Luteinizing hormone-releasing hormone-I (LHRH-I), primarily targets the pituitary gland . LHRH-I, from which LHRH (1-5) is derived, is known to be the primary regulator of reproduction through its initiation of pituitary gonadotropin release .
Mode of Action
LHRH (1-5) interacts with its targets by stimulating LHRH-I gene expression . This interaction results in the regulation of LHRH-I synthesis and secretion . It’s one of the first examples of an extracellularly-processed peptide product being biologically active .
Biochemical Pathways
The primary biochemical pathway affected by LHRH (1-5) is the regulation of gonadotropin secretion . This regulation is mediated by the release of LHRH-I into the hypophyseal portal vessels and its subsequent delivery to the target . LHRH (1-5) is converted into LHRH (1-3) and LHRH (4-5) fragments under the catalysis of Angiotensin-converting enzyme .
Pharmacokinetics
It is known that lhrh-i, the parent compound, is rapidly absorbed and eliminated from serum with a mean elimination half-life of 42 hours in males and 23 hours in females .
Result of Action
The primary result of LHRH (1-5)'s action is the regulation of LHRH-I synthesis, secretion, and reproductive behavior . This regulation represents another level of regulatory complexity through neuropeptide processing .
Action Environment
The action of LHRH (1-5) (free acid) is influenced by the neurovascular environment within the hypothalamus and pituitary gland . Once released from the neurovasculature, LHRH-I must diffuse to the basal lamina of the brain and traverse the extracellular matrix to reach the fenestrated capillaries for transport to the pituitary, where it exerts its final amplified action .
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t24-,25-,26-,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBDLEHCIKUJSA-XLIKFSOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52434-75-0 | |
| Record name | 52434-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)









